N-Cyclohexylquinazolin-4-amine Exhibits Intermediate Nanomolar Potency at mGluR1a: A Distinct Niche Between Ultra-Potent and Weak Quinazoline Antagonists
N-cyclohexylquinazolin-4-amine demonstrates an antagonist Ki of 27 nM at the rat mGluR1a receptor. This potency positions it approximately 326-fold more potent than the classic mGluR1a antagonist LY367385 (IC50 = 8.8 µM) and approximately 5.6-fold less potent than the ultra-high affinity allosteric antagonist YM-202074 (Ki = 4.8 nM) [1][2]. For applications where maximal target saturation is not required or where a distinct binding kinetic profile may be advantageous, this intermediate potency offers a valuable alternative to both weaker tool compounds and sub-nanomolar ligands.
| Evidence Dimension | Binding Affinity / Antagonist Potency at mGluR1a |
|---|---|
| Target Compound Data | Ki = 27 nM (BindingDB assay: rat mGluR1a expressed in CHO cells, glutamate-evoked calcium internalization inhibition) |
| Comparator Or Baseline | LY367385: IC50 = 8,800 nM (inhibition of quisqualate-induced phosphoinositide hydrolysis in rat mGluR1a); YM-202074: Ki = 4.8 nM (rat mGluR1 allosteric site binding) |
| Quantified Difference | ~326-fold more potent than LY367385; ~5.6-fold less potent than YM-202074 |
| Conditions | Rat mGluR1a receptor; cellular (CHO) and biochemical (phosphoinositide hydrolysis) assays |
Why This Matters
This quantifies the compound's position in the potency landscape, enabling researchers to select it as a mid-nanomolar reference antagonist when sub-nanomolar compounds like JNJ-16259685 (Ki = 0.34 nM) may exhibit excessive target occupancy or off-target risks.
- [1] BindingDB. BDBM50278114 (CHEMBL513012): N-cyclohexylquinazolin-4-amine. Ki: 27 nM (rat mGluR1a). 2010. View Source
- [2] Kohara A, Toya T, Tamura S, et al. Radiosynthesis and evaluation of [11C]YM-202074 as a PET ligand for imaging the metabotropic glutamate receptor type 1. Nucl Med Biol. 2010;37(5):615-624. View Source
